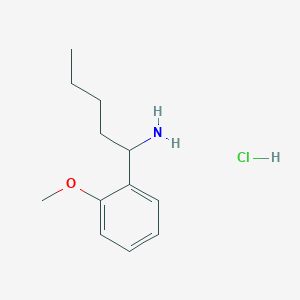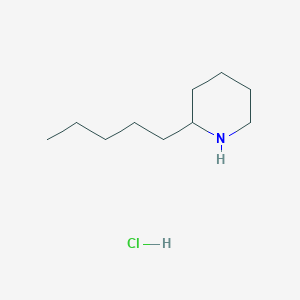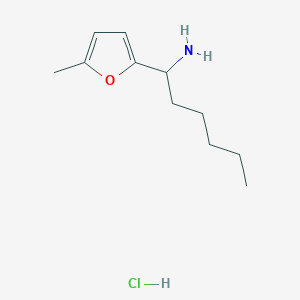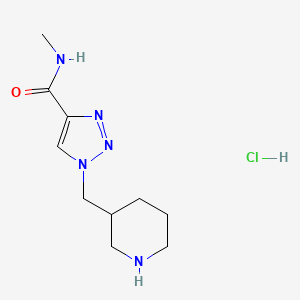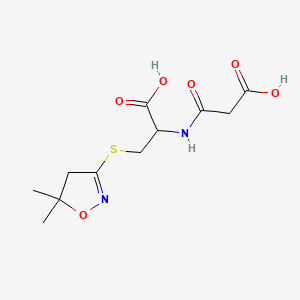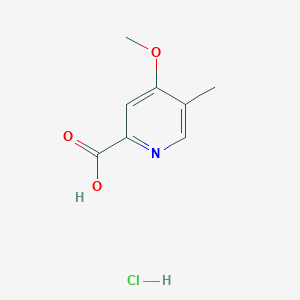
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride
Overview
Description
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C8H10ClNO3 and a molecular weight of 203.62 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCOC1=CC(C(O)=O)=NC=C1C.Cl . This notation provides a way to represent the structure of the chemical using ASCII strings. Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride are not detailed in the search results, it’s important to note that pyridine derivatives are often involved in various types of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Route Development : An effective and practical synthetic route to a key intermediate of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is related to 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, has been developed. This process involves the regioselective conversion of specific pyridine compounds and highlights improvements in yield and selectivity (Horikawa, Hirokawa, & Kato, 2001).
- Efficient Synthesis Approaches : There's an efficient synthesis method for a compound closely related to 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride. This synthesis involves the use of different starting materials and conditions to achieve high selectivity and yield in producing the desired pyridine derivatives (Hirokawa, Horikawa, & Kato, 2000).
- Building Blocks for Gastric-Acid Inhibiting Compounds : 4-Methoxy-2,3,5-trimethylpyridine, a compound related to 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, has been identified as a significant building block for preparing gastric-acid inhibiting compounds. This discovery underscores the potential medical applications of these pyridine derivatives (Mittelbach et al., 1988).
Pharmaceutical Research
- Pharmacological Properties of Related Compounds : The pharmacological properties of a phosphodiesterase type 5 inhibitor, which includes a pyridine derivative structurally similar to 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride, have been studied. These studies provide insight into the potential therapeutic uses of these compounds in medical treatments (Mochida et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-5-methylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHTYZBKSADJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1OC)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride | |
CAS RN |
1376367-30-4 | |
| Record name | 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





